N,2-di-tert-butylisonicotinamide
Description
N,2-Di-tert-butylisonicotinamide is a substituted isonicotinamide derivative featuring tert-butyl groups at both the amide nitrogen (N-position) and the 2-position of the pyridine ring. This structural arrangement confers unique steric and electronic properties, influencing solubility, stability, and reactivity. For instance, tert-butyl groups are often introduced via alkylation using tert-butyl halides or tert-butyl chloroformate under basic conditions . Characterization methods such as $ ^1 \text{H-NMR} $ and $ ^{13} \text{C-NMR} $, as employed for structurally related compounds (e.g., Methoxycarbonyl L-phenylalanine tert-butyl ester), would confirm the integrity of the tert-butyl substituents and amide linkage .
Properties
IUPAC Name |
N,2-ditert-butylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13(2,3)11-9-10(7-8-15-11)12(17)16-14(4,5)6/h7-9H,1-6H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIVGGIPEUXHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-di-tert-butylisonicotinamide typically involves the reaction of isonicotinic acid with tert-butylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus oxychloride. The reaction is usually conducted at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired production volume and efficiency. Industrial production often employs automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,2-di-tert-butylisonicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or acylating agents, and are conducted under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of tert-butyl groups with other functional groups, leading to a variety of substituted derivatives.
Scientific Research Applications
N,2-di-tert-butylisonicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N,2-di-tert-butylisonicotinamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between N,2-di-tert-butylisonicotinamide and related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
In contrast, tert-butylisothiocyanato-(2-benzyl)-acetate uses the tert-butyl group transiently as a protecting group during synthesis, highlighting its versatility in organic chemistry .
Synthetic Complexity :
- Multi-step synthesis is implied for this compound, akin to Methoxycarbonyl L-phenylalanine tert-butyl ester, which requires sequential protection and deprotection steps .
Physicochemical Behavior: The tert-butyl groups enhance hydrophobicity, likely reducing aqueous solubility compared to non-tert-butyl amides. This property is critical in pharmaceutical applications, as seen in benzathine benzylpenicillin’s salt formulation for improved stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
